molecular formula C28H23N3O4S B10896014 (2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B10896014
M. Wt: 497.6 g/mol
InChI Key: KWRJRFRSRBTEQG-SLMZGWQGSA-N
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Description

(2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a thioamide with an α-halo ketone under basic conditions.

    Introduction of the Benzodioxole Group: This step might involve a condensation reaction with a benzodioxole aldehyde.

    Attachment of the Indole Group: This can be done through a coupling reaction using an indole derivative.

    Formation of the Imino Group: This step might involve the reaction of the intermediate with an appropriate amine or imine precursor.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and benzodioxole moieties.

    Reduction: Reduction reactions might target the imino group or other reducible functionalities.

    Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It might serve as a ligand or catalyst in various organic reactions.

Biology

    Biochemistry: Study of its interactions with biological macromolecules.

Medicine

    Therapeutics: Investigation of its potential as a therapeutic agent for various diseases.

    Diagnostics: Use in the development of diagnostic tools or imaging agents.

Industry

    Material Science: Application in the development of new materials with unique properties.

    Chemical Engineering: Use in the design of new chemical processes or products.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core.

    Indole Derivatives: Compounds featuring the indole moiety.

    Benzodioxole Compounds: Molecules containing the benzodioxole group.

Uniqueness

The uniqueness of (2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one lies in its combination of these diverse functional groups, which might confer unique chemical and biological properties.

Properties

Molecular Formula

C28H23N3O4S

Molecular Weight

497.6 g/mol

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H23N3O4S/c1-33-21-9-7-20(8-10-21)30-28-31(13-12-19-16-29-23-5-3-2-4-22(19)23)27(32)26(36-28)15-18-6-11-24-25(14-18)35-17-34-24/h2-11,14-16,29H,12-13,17H2,1H3/b26-15+,30-28?

InChI Key

KWRJRFRSRBTEQG-SLMZGWQGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/S2)CCC5=CNC6=CC=CC=C65

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC4=C(C=C3)OCO4)S2)CCC5=CNC6=CC=CC=C65

Origin of Product

United States

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